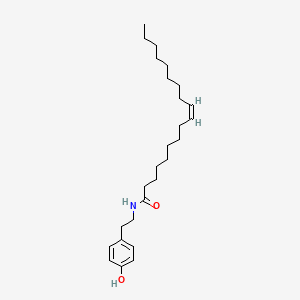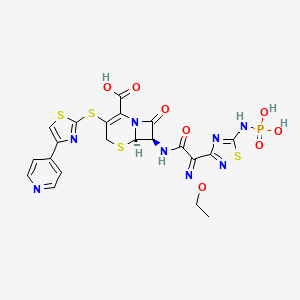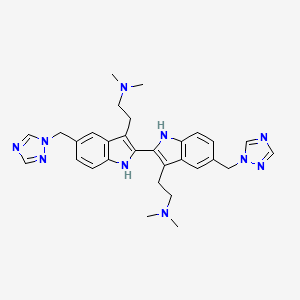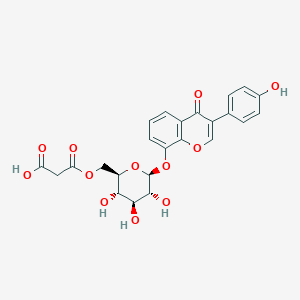
6-O-Malonyldaidzin free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Malonyldaidzin free acid: is a naturally occurring isoflavonoid found predominantly in soybeans. It is a derivative of daidzein, an isoflavone that has been extensively studied for its potential health benefits. This compound is known for its role in plant defense mechanisms and its potential therapeutic applications in humans.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Malonyldaidzin free acid typically involves the use of acetylgenistin as a starting material. The reaction conditions may include distillation, recrystallization, or column chromatography to purify the final product .
Industrial Production Methods: Industrial production of this compound is often carried out through the extraction of soybeans. The compound is isolated and purified using various chromatographic techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-O-Malonyldaidzin free acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield simpler isoflavonoid structures .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-O-Malonyldaidzin free acid is used as a reference standard for the analysis of isoflavonoids in various samples.
Biology: Biologically, this compound is known for its role in plant defense mechanisms. It acts as a phytoalexin, a substance produced by plants in response to pathogen attack. This makes it a valuable compound for studying plant-pathogen interactions .
Medicine: In medicine, this compound has shown potential in protecting against certain diseases. It has been studied for its antioxidant properties and its ability to activate estrogen receptors, which may have implications for hormone-related conditions .
Industry: Industrially, this compound is used in the production of nutraceuticals and functional foods. Its presence in soy-based products contributes to their health benefits, making it a valuable component in the food industry .
Wirkmechanismus
The mechanism of action of 6-O-Malonyldaidzin free acid involves its interaction with various molecular targets and pathways. It is known to activate estrogen receptors, which can influence various physiological processes. Additionally, it has been shown to have antioxidant properties, which help in neutralizing free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Daidzin: Another isoflavonoid found in soybeans, known for its health benefits.
Genistin: A glycoside form of genistein, another important isoflavonoid.
Malonylgenistin: Similar to 6-O-Malonyldaidzin but derived from genistein instead of daidzein.
Uniqueness: 6-O-Malonyldaidzin free acid is unique due to its specific malonylation at the 6-O position. This modification enhances its stability and solubility, making it more effective in its biological roles compared to its non-malonylated counterparts .
Eigenschaften
Molekularformel |
C24H22O12 |
|---|---|
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C24H22O12/c25-12-6-4-11(5-7-12)14-9-34-23-13(19(14)29)2-1-3-15(23)35-24-22(32)21(31)20(30)16(36-24)10-33-18(28)8-17(26)27/h1-7,9,16,20-22,24-25,30-32H,8,10H2,(H,26,27)/t16-,20-,21+,22-,24-/m1/s1 |
InChI-Schlüssel |
AKYASNRLFJHNQV-XQKZCQIMSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


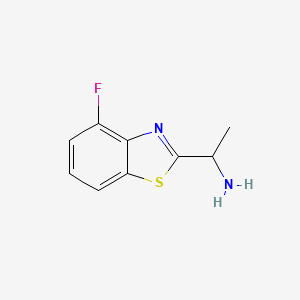
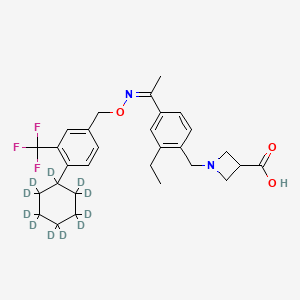
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
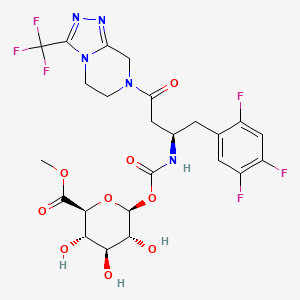
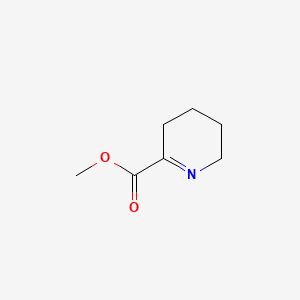
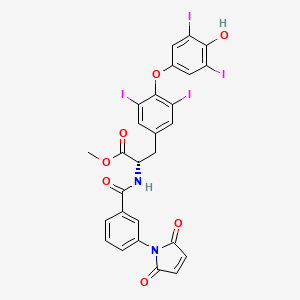
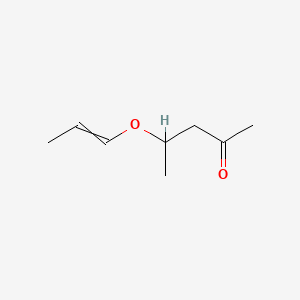

![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
